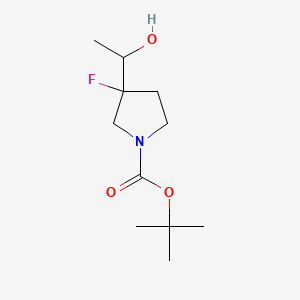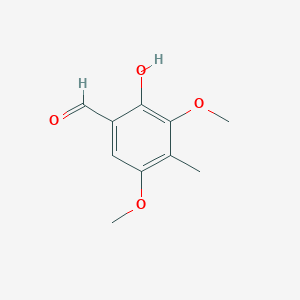![molecular formula C18H11F3O2 B13906778 5-[4-(Trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid](/img/structure/B13906778.png)
5-[4-(Trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a naphthalene carboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(Trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
5-[4-(Trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Mécanisme D'action
The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
- 5-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
Uniqueness
5-[4-(Trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid is unique due to its combination of a trifluoromethyl group and a naphthalene carboxylic acid moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .
Propriétés
Formule moléculaire |
C18H11F3O2 |
|---|---|
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H11F3O2/c19-18(20,21)14-7-4-11(5-8-14)15-3-1-2-12-10-13(17(22)23)6-9-16(12)15/h1-10H,(H,22,23) |
Clé InChI |
QICTXPJPHRHEQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate](/img/structure/B13906697.png)
![4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13906702.png)
![4-Ethyl-5-(5,6,7,8-tetrahydro-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13906704.png)


![2-[[(3E)-3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-dien-1-yl]methyl-(carboxymethyl)amino]acetic acid](/img/structure/B13906707.png)




![Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate](/img/structure/B13906731.png)

![Methyl 2-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13906762.png)

